H-Asp-Arg-Val-Tyr-Val-His-Pro-Phe-OH.CH3CO2H
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Overview
Description
The compound H-Asp-Arg-Val-Tyr-Val-His-Pro-Phe-OH.CH3CO2H Angiotensin II . It is a key component of the renin-angiotensin system, which plays a crucial role in regulating blood pressure, fluid and electrolyte balance, and systemic vascular resistance . Angiotensin II is an octapeptide with the sequence Asp-Arg-Val-Tyr-Val-His-Pro-Phe, and it is often used in scientific research due to its significant physiological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Angiotensin II can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process involves the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino group of the attached amino acid.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).
Industrial Production Methods
Industrial production of Angiotensin II involves large-scale SPPS, which is automated to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Angiotensin II undergoes various chemical reactions, including:
Oxidation: The histidine residue can be oxidized under certain conditions.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid derivatives and coupling reagents like HBTU.
Major Products Formed
Oxidized Angiotensin II: Modified at the histidine residue.
Reduced Angiotensin II: With reduced disulfide bonds.
Substituted Analogs: With altered amino acid sequences.
Scientific Research Applications
Angiotensin II is widely used in scientific research due to its diverse physiological effects:
Chemistry: As a model compound for studying peptide synthesis and analytical methods.
Biology: To investigate its role in the renin-angiotensin system and its effects on blood pressure and fluid balance.
Medicine: In the development of antihypertensive drugs and studying cardiovascular diseases.
Industry: As a standard in quality control and analytical testing of peptide-based products.
Mechanism of Action
Angiotensin II exerts its effects by binding to specific receptors, primarily the Angiotensin II type 1 receptor (AT1R) . This binding activates various signaling pathways, including the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG) . These molecules increase intracellular calcium levels and activate protein kinase C (PKC), respectively, resulting in vasoconstriction and increased blood pressure . Angiotensin II also stimulates the release of aldosterone from the adrenal cortex, promoting sodium and water retention .
Comparison with Similar Compounds
Similar Compounds
Angiotensin I: A decapeptide precursor of Angiotensin II, with the sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu.
Angiotensin (1-7): A heptapeptide with vasodilatory effects, formed by the cleavage of Angiotensin II.
Angiotensin III: A heptapeptide with similar effects to Angiotensin II but with a shorter sequence.
Uniqueness
Angiotensin II is unique due to its potent vasoconstrictive effects and its central role in the renin-angiotensin system. Its ability to regulate blood pressure and fluid balance makes it a critical target for antihypertensive therapies .
Properties
Molecular Formula |
C51H73N13O14 |
---|---|
Molecular Weight |
1092.2 g/mol |
IUPAC Name |
acetic acid;3-amino-4-[[1-[[1-[[1-[[1-[[1-[2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C49H69N13O12.C2H4O2/c1-26(2)39(60-42(67)33(12-8-18-54-49(51)52)56-41(66)32(50)23-38(64)65)45(70)57-34(20-29-14-16-31(63)17-15-29)43(68)61-40(27(3)4)46(71)58-35(22-30-24-53-25-55-30)47(72)62-19-9-13-37(62)44(69)59-36(48(73)74)21-28-10-6-5-7-11-28;1-2(3)4/h5-7,10-11,14-17,24-27,32-37,39-40,63H,8-9,12-13,18-23,50H2,1-4H3,(H,53,55)(H,56,66)(H,57,70)(H,58,71)(H,59,69)(H,60,67)(H,61,68)(H,64,65)(H,73,74)(H4,51,52,54);1H3,(H,3,4) |
InChI Key |
JVCJXRGXGITABA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.CC(=O)O |
Origin of Product |
United States |
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